molecular formula C15H10N4O2S B6498478 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide CAS No. 946318-33-8

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide

Cat. No. B6498478
CAS RN: 946318-33-8
M. Wt: 310.3 g/mol
InChI Key: JCTUVFJNCNWRJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide” is a complex organic compound that contains several functional groups and heterocyclic rings, including a thiazole ring, an oxazole ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazole and oxazole rings. These heterocycles can be synthesized through a variety of methods, including condensation reactions of appropriate precursors . The carboxamide group could be introduced in a subsequent step, possibly through a reaction with an appropriate amine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole and oxazole rings, as well as the carboxamide group. These groups would likely contribute to the overall polarity of the molecule and could be involved in intermolecular interactions .


Chemical Reactions Analysis

As a complex organic molecule, “this compound” could potentially undergo a variety of chemical reactions. The presence of the thiazole and oxazole rings suggests that it might participate in reactions typical of these heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiazole and oxazole rings, as well as the carboxamide group, would likely make this compound polar and capable of participating in hydrogen bonding .

Scientific Research Applications

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide has been used in a variety of scientific research applications. It has been used to study the effects of various drugs on the body and to develop new drugs. It has also been used in the study of enzymes and their role in biochemical processes. This compound has been used to study the mechanisms of action of various drugs, as well as to study the effects of drugs on the body. Additionally, this compound has been used to study the effects of various toxins on the body.

Mechanism of Action

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide has been shown to act as an inhibitor of certain enzymes, such as cyclooxygenases, which are responsible for the production of prostaglandins. In addition, this compound has been found to interact with other proteins and enzymes, such as cytochrome P450 and nitric oxide synthase, which are involved in the metabolism of drugs. This compound has also been found to act as an agonist of certain receptors, such as the NMDA receptor, which is involved in the regulation of neurotransmission.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to be an effective inhibitor of certain enzymes, such as cyclooxygenases, as well as to interact with other proteins and enzymes, such as cytochrome P450 and nitric oxide synthase. Additionally, this compound has been found to act as an agonist of certain receptors, such as the NMDA receptor, and to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide has a number of advantages and limitations when used in laboratory experiments. It is relatively easy to synthesize, and its structure is easily modified to meet the needs of the experiment. Additionally, it has been found to have a number of biochemical and physiological effects, making it a useful tool for studying the effects of various drugs and toxins on the body. However, this compound is not very stable in aqueous solutions, and it can be difficult to purify.

Future Directions

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide has a number of potential future applications. It could be used to develop new drugs and to study the effects of existing drugs on the body. Additionally, it could be used to study the mechanisms of action of various toxins and to develop new treatments for various diseases. It could also be used to study the effects of various environmental pollutants on the body, as well as to study the effects of various drugs on the brain. Finally, this compound could be used to develop new methods of synthesizing other compounds.

Synthesis Methods

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide can be synthesized through a few different methods. One common method is the reaction of 4-cyanophenylthiazole with 3-methyl-1,2-oxazole-5-carboxylic acid in the presence of a base such as pyridine. This reaction produces a product that is then purified to yield the desired compound. Other methods for synthesizing this compound include the use of microwave-assisted synthesis and the use of aqueous solutions.

properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O2S/c1-9-6-13(21-19-9)14(20)18-15-17-12(8-22-15)11-4-2-10(7-16)3-5-11/h2-6,8H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTUVFJNCNWRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.